molecular formula C23H18FN3O3 B7696879 N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7696879
M. Wt: 403.4 g/mol
InChI Key: KIJLVLOWZNPBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FOA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FOA is a type of small molecule inhibitor that has been shown to selectively target specific enzymes and pathways in cells.

Mechanism of Action

N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by selectively inhibiting the activity of specific enzymes and pathways in cells. Specifically, this compound has been shown to interact with the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and a subsequent decrease in the activity of downstream pathways that are involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. These effects suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a research tool is its specificity for CK2. By selectively targeting this enzyme, this compound can be used to study the role of CK2 in various cellular processes. Additionally, this compound has been shown to induce cell death in cancer cells while sparing normal cells, suggesting that it may have potential as a cancer therapy. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Additionally, this compound may be useful in studying the role of CK2 in other cellular processes beyond cancer cell growth and survival. Finally, this compound may have potential as a therapeutic agent for the treatment of other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

The synthesis method for N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification. The starting materials for this compound synthesis include 2-fluoroaniline, 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol, and chloroacetyl chloride. These materials are reacted together in the presence of a base such as triethylamine to produce this compound. The resulting product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer. By inhibiting CK2 activity, this compound has been shown to induce cell death in cancer cells while sparing normal cells.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-15-8-2-3-9-16(15)22-26-23(30-27-22)17-10-4-7-13-20(17)29-14-21(28)25-19-12-6-5-11-18(19)24/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJLVLOWZNPBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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